

# Application Notes and Protocols for In Vivo Studies with BMS-753426

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo preclinical efficacy and pharmacokinetic studies of **BMS-753426**, a potent and orally bioavailable antagonist of the CC Chemokine Receptor 2 (CCR2).

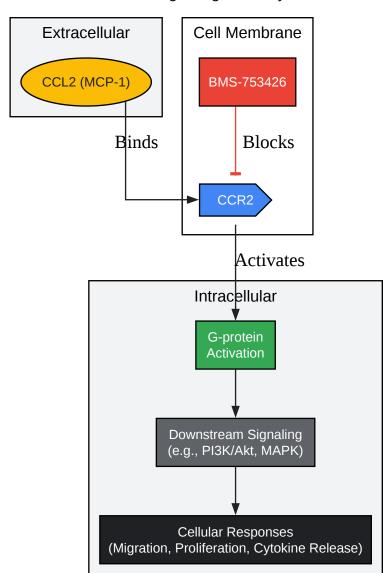
### Introduction

BMS-753426 is a small molecule inhibitor of CCR2, a key receptor involved in the migration of monocytes and macrophages to sites of inflammation. The interaction of CCR2 with its primary ligand, Monocyte Chemoattractant Protein-1 (MCP-1 or CCL2), is implicated in the pathogenesis of various inflammatory and autoimmune diseases. Due to its weaker affinity for the murine CCR2 homolog, in vivo efficacy studies of BMS-753426 are typically conducted in human CCR2 knock-in (hCCR2 KI) mice.

## **Signaling Pathway**

The binding of CCL2 to CCR2 initiates a cascade of downstream signaling events, leading to cell migration, proliferation, and cytokine production. **BMS-753426** acts as an antagonist, blocking these downstream effects.





**CCR2 Signaling Pathway** 

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Caption: CCR2 signaling is blocked by BMS-753426.

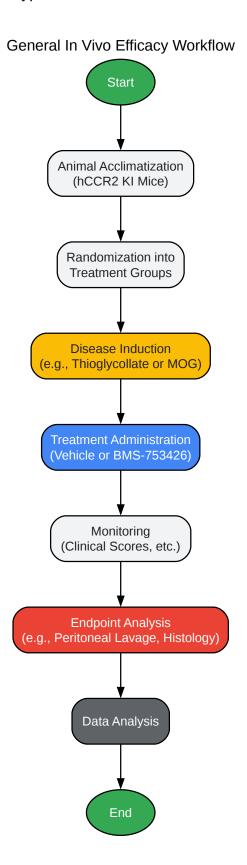
## In Vivo Efficacy Models

Two primary in vivo models have been utilized to assess the efficacy of **BMS-753426**: a thioglycolate-induced peritonitis model to evaluate the inhibition of monocyte/macrophage infiltration and an experimental autoimmune encephalomyelitis (EAE) model as a representation of multiple sclerosis.



## **General Experimental Workflow**

The following diagram outlines a typical workflow for in vivo efficacy studies with BMS-753426.





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Caption: Workflow for in vivo efficacy testing.

# Protocol 1: Thioglycolate-Induced Peritonitis in hCCR2 KI Mice

This model is used to assess the ability of **BMS-753426** to inhibit the recruitment of monocytes and macrophages into the peritoneal cavity following an inflammatory stimulus.

#### Materials:

- · hCCR2 knock-in (KI) mice
- BMS-753426
- Vehicle for BMS-753426 (e.g., 0.5% methylcellulose)
- Sterile 3% Brewer's thioglycollate medium
- Sterile phosphate-buffered saline (PBS)
- Flow cytometry antibodies (e.g., anti-CD11b, anti-F4/80)
- Syringes and needles (25-27 gauge)

#### Procedure:

- Animal Acclimatization: Acclimatize hCCR2 KI mice for at least one week before the experiment.
- Grouping: Randomly assign mice to treatment groups (vehicle and different doses of BMS-753426).
- Treatment: Administer **BMS-753426** or vehicle orally (p.o.) twice daily (BID).
- Induction of Peritonitis: On the day of the second treatment, administer 1 mL of sterile 3% thioglycollate medium via intraperitoneal (i.p.) injection.



- Continued Treatment: Continue the twice-daily oral administration of BMS-753426 or vehicle.
- Peritoneal Lavage: 48 hours after the thioglycollate injection, euthanize the mice and perform a peritoneal lavage by injecting 5-10 mL of cold sterile PBS into the peritoneal cavity and aspirating the fluid.
- · Cell Analysis:
  - Centrifuge the collected peritoneal fluid to pellet the cells.
  - Resuspend the cells in an appropriate buffer.
  - Perform a cell count.
  - Stain the cells with fluorescently labeled antibodies against markers for monocytes/macrophages (e.g., CD11b, F4/80).
  - Analyze the cell populations by flow cytometry to determine the number and percentage of infiltrating monocytes/macrophages.

#### Quantitative Data Summary:

Dose of BMS-753426 (mg/kg, p.o., BID)	Inhibition of Monocyte/Macrophage Influx (%)
1	28
25	74
100	78

The estimated EC50 for the inhibition of monocyte/macrophage infiltration in this model is approximately 3.9 nM.[1]

## Protocol 2: Experimental Autoimmune Encephalomyelitis (EAE) in hCCR2 KI Mice

## Methodological & Application





The EAE model is a widely used animal model for multiple sclerosis, characterized by inflammation and demyelination in the central nervous system.

#### Materials:

- hCCR2 knock-in (KI) mice (e.g., C57BL/6 background)
- BMS-753426
- Vehicle for BMS-753426
- Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Pertussis toxin (PTX)
- Sterile PBS
- · Syringes and needles

#### Procedure:

- EAE Induction:
  - On day 0, immunize mice subcutaneously (s.c.) at two sites on the flank with an emulsion of MOG35-55 in CFA.
  - On day 0 and day 2, administer pertussis toxin via intraperitoneal (i.p.) injection.
- Treatment:
  - Begin oral administration of BMS-753426 (25 mg/kg, BID) or vehicle on day 1 postimmunization.
- Clinical Scoring:
  - Monitor mice daily for clinical signs of EAE starting from day 7.



- Score the disease severity based on a standard scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
- Endpoint Analysis:
  - Continue monitoring and treatment for a predefined period (e.g., 21-28 days).
  - At the end of the study, mice can be euthanized, and spinal cords and brains can be collected for histological analysis to assess inflammation and demyelination.

#### Quantitative Data Summary:

Treatment	Dose (mg/kg, p.o., BID)	Reduction in AUC of Clinical Score (%)
BMS-753426	25	49 (p < 0.05)[1]

## **Protocol 3: Pharmacokinetic (PK) Studies**

Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of **BMS-753426**. Studies have been conducted in rats and cynomolgus monkeys.

Representative Protocol (General):

#### Animals:

Sprague-Dawley rats or Cynomolgus monkeys

#### Dosing:

- Intravenous (i.v.): A single bolus injection into a suitable vein (e.g., tail vein in rats, cephalic vein in monkeys).
- Oral (p.o.): A single dose administered via oral gavage.

#### **Blood Sampling:**



- Collect serial blood samples at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
- Process the blood samples by centrifugation to obtain plasma.

#### Bioanalysis:

 Develop and validate a sensitive and specific bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of BMS-753426 in plasma.

Pharmacokinetic Parameter Calculation:

 Use non-compartmental analysis of the plasma concentration-time data to calculate key PK parameters.

Quantitative Data Summary (from preclinical studies):

Species	Parameter	Value
Rat	Clearance (CL)	[Data not explicitly provided in abstracts]
Oral Bioavailability (F%)	[Data not explicitly provided in abstracts]	
Cynomolgus Monkey	Clearance (CL)	Lower than previous clinical candidate
Oral Bioavailability (F%)	Higher than previous clinical candidate	

Note: Specific values for rat and monkey PK parameters were not detailed in the provided search results, but it was noted that **BMS-753426** showed significant improvements in pharmacokinetic properties, with lower clearance and higher oral bioavailability compared to a previous clinical candidate.[1][2]



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### References

- 1. Hooke Protocols EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 2. Titration of myelin oligodendrocyte glycoprotein (MOG) Induced experimental autoimmune encephalomyelitis (EAE) model PubMed [pubmed.ncbi.nlm.nih.gov]
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